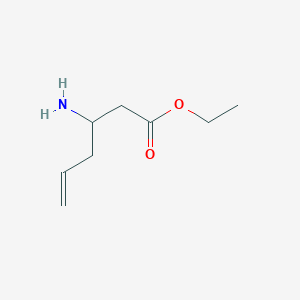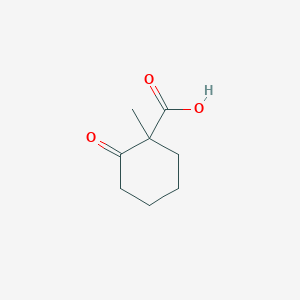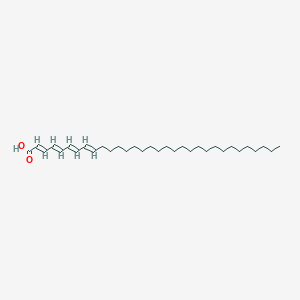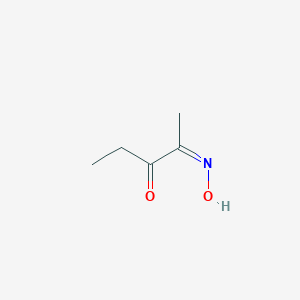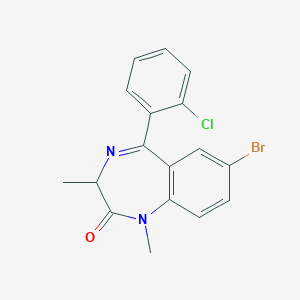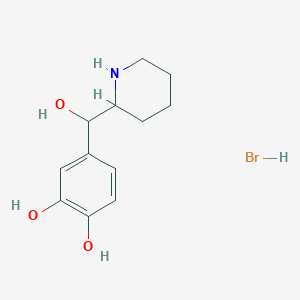
Rimiterol Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rimiterol Hydrobromide is a third-generation short-acting β2-adrenoreceptor agonist. It is primarily used as a bronchodilator to treat conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound is known for its rapid onset of action and relatively short duration of effect .
Mechanism of Action
Target of Action
Rimiterol Hydrobromide primarily targets the β2-adrenoreceptors . These receptors are part of the sympathetic nervous system and play a crucial role in the regulation of smooth muscle relaxation, particularly in the bronchial muscles of the lungs .
Mode of Action
As a selective β2-adrenoreceptor agonist, this compound binds to these receptors, triggering a series of intracellular events . This interaction leads to the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then lead to the relaxation of bronchial smooth muscles .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP signaling pathway . This pathway plays a vital role in various cellular responses, including the regulation of glycogen, sugar, and lipid metabolism. By increasing cAMP levels, this compound can influence these metabolic processes .
Pharmacokinetics
This compound exhibits a short half-life of less than 5 minutes when administered intravenously . It is rapidly metabolized to its 3-O-methyl derivative . It is typically administered as an aerosol for the treatment of conditions like asthma .
Result of Action
The primary result of this compound’s action is the bronchodilation in patients with conditions like asthma . By relaxing the bronchial muscles, it increases airflow to the lungs, thereby alleviating symptoms such as shortness of breath . It has been shown to produce rapid and effective bronchodilation in clinical studies .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. Certain drugs, such as Acebutolol and Alfuzosin, can decrease the therapeutic efficacy of this compound . Therefore, it’s crucial to consider these factors when administering this compound.
Biochemical Analysis
Biochemical Properties
Rimiterol Hydrobromide is a selective β2-adrenoreceptor agonist . This means it interacts with β2-adrenoreceptors, which are proteins found on the surface of cells in the lungs. By binding to these receptors, this compound triggers a series of biochemical reactions that lead to the relaxation of the smooth muscle in the airways, thereby helping to alleviate symptoms of asthma .
Cellular Effects
In cellular terms, this compound influences cell function by interacting with cell signaling pathways. Specifically, it binds to β2-adrenoreceptors on the cell surface, which triggers a cascade of events inside the cell. This includes the activation of adenylate cyclase, an enzyme that increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to β2-adrenoreceptors. This binding activates the enzyme adenylate cyclase, leading to an increase in cAMP levels within the cell. The rise in cAMP levels then activates protein kinase A, which phosphorylates and inhibits myosin light-chain kinase, leading to muscle relaxation and bronchodilation .
Temporal Effects in Laboratory Settings
This compound has a rapid onset of action when administered as an aerosol . It has a short half-life of less than 5 minutes when given intravenously and is rapidly metabolized to its 3-O-methyl derivative . The effects of this compound can be observed quickly in laboratory settings, making it a valuable tool for studying bronchodilation and related processes .
Dosage Effects in Animal Models
In animal models, this compound has been shown to produce dose-dependent bronchodilation . Higher doses lead to greater bronchodilation, but without significant increases in heart rate or other adverse effects . This suggests that this compound can be used at relatively high doses without causing undue cardiovascular stress.
Metabolic Pathways
This compound is rapidly metabolized in the body, primarily to its 3-O-methyl derivative
Subcellular Localization
The subcellular localization of this compound is not well documented. As a β2-adrenoreceptor agonist, it is likely to bind to β2-adrenoreceptors located on the cell surface. Once bound, it triggers intracellular signaling cascades, influencing processes within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rimiterol Hydrobromide can be synthesized through a multi-step process involving the reaction of 4-hydroxy-2-piperidinylmethyl-1,2-benzenediol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the correct formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Rimiterol Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent catechol structure.
Substitution: Various substitution reactions can occur on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the parent compound, such as quinones from oxidation and substituted catechols from substitution reactions .
Scientific Research Applications
Rimiterol Hydrobromide has several scientific research applications:
Chemistry: It is used as a model compound to study β2-adrenoreceptor agonists and their interactions.
Biology: Research on its effects on cellular signaling pathways and receptor binding.
Medicine: Clinical studies focus on its efficacy and safety in treating respiratory conditions.
Industry: Used in the development of new bronchodilator formulations and inhalation devices
Comparison with Similar Compounds
Isoprenaline: Another β2-adrenoreceptor agonist but with a shorter duration of action.
Salbutamol: A longer-acting β2-adrenoreceptor agonist with a slower onset of action.
Terbutaline: Similar to salbutamol but with different pharmacokinetic properties
Uniqueness: Rimiterol Hydrobromide is unique due to its rapid onset and short duration of action, making it suitable for acute relief of bronchospasm. Its relatively low cardiovascular side effects compared to other β2-adrenoreceptor agonists also make it a preferred choice in certain clinical scenarios .
Properties
CAS No. |
31842-61-2 |
|---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-[(R)-hydroxy-[(2S)-piperidin-2-yl]methyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C12H17NO3.BrH/c14-10-5-4-8(7-11(10)15)12(16)9-3-1-2-6-13-9;/h4-5,7,9,12-16H,1-3,6H2;1H/t9-,12+;/m0./s1 |
InChI Key |
QPYZEEKXUYXZBK-PKKHVXKMSA-N |
SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC(=C(C=C2)O)O)O.Br |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=C(C=C2)O)O)O.Br |
| 31842-61-2 | |
Synonyms |
rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol Hydrobromide; Asmaten; NSC 289336; Pulmadil; R |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


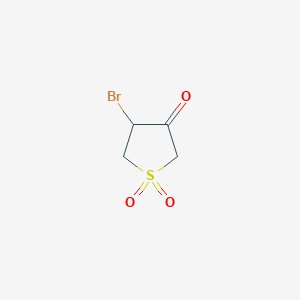
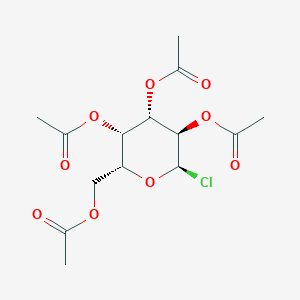
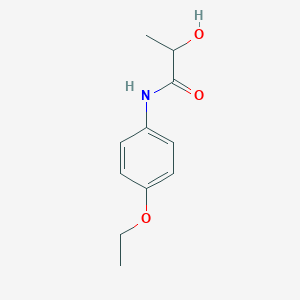
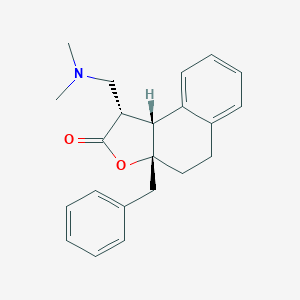
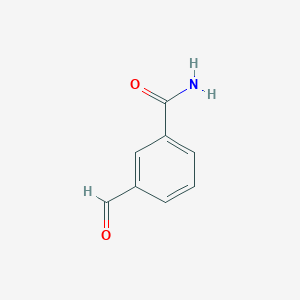
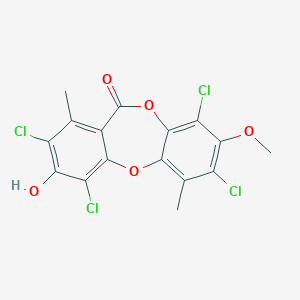
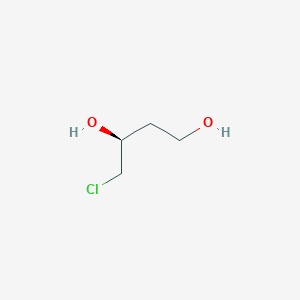
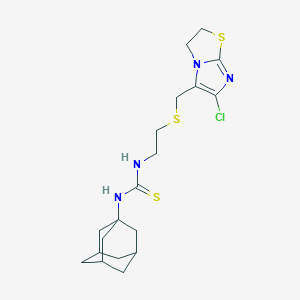
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
